Heparin Cofactor and Anti-Xa Specific Activities Reduced to ~47–56% of Normal AT III
In a direct head-to-head purification and functional comparison, AT III Avranches isolated from propositus plasma via heparin-Sepharose and Mono Q FPLC exhibited heparin cofactor antithrombin specific activity of 6.4 U/mg and anti-factor Xa activity (without heparin) of 4.8 U/mg, compared with 13.6 U/mg and 8.5 U/mg, respectively, for normal AT III purified from pooled normal plasma, representing reductions to approximately 47% and 56% of normal values [1]. Kinetic studies independently confirmed a decreased rate of thrombin inhibition for the variant preparation [2]. The immunoreactive AT III level in the propositus was normal, establishing a classical Type II (CRM+) qualitative deficiency [2].
| Evidence Dimension | Purified protein specific activity (heparin cofactor antithrombin and anti-Xa without heparin) |
|---|---|
| Target Compound Data | Hep-cof AT: 6.4 U/mg; Anti-Xa (no heparin): 4.8 U/mg |
| Comparator Or Baseline | Normal AT III (pooled plasma): Hep-cof AT: 13.6 U/mg; Anti-Xa (no heparin): 8.5 U/mg (1 unit = activity of 1 mL pooled normal plasma) |
| Quantified Difference | Hep-cof AT: 47% of normal; Anti-Xa: 56% of normal (approximately half-normal across both assay modalities) |
| Conditions | Proteins purified from propositus and normal plasma by heparin-Sepharose affinity chromatography followed by Mono Q FPLC ion-exchange; homogeneous by SDS-10% PAGE. Assays performed with purified proteins. |
Why This Matters
This reproducible ~50% functional reduction in a heterozygote with normal antigen levels provides a calibrated benchmark for validating diagnostic assays that must discriminate qualitative (Type II) from quantitative (Type I) AT III deficiency.
- [1] Aiach M, Roncato M, Sorin G, Dezellus P, Fiessinger JN. A new AT III variant with defective protease binding site. XIth International Congress on Thrombosis and Haemostasis. Thromb Haemost. 1987;58(1):38. Abstract. DOI: 10.1055/s-0038-1642941. View Source
- [2] Aiach M, Roncato M, Chadeuf G, Dezellus P, Capron L, Fiessinger JN. Antithrombin III Avranches, a new variant with defective serine-protease inhibition—comparison with antithrombin III Charleville. Thromb Haemost. 1988;60(1):94-96. PMID: 3187951. View Source
